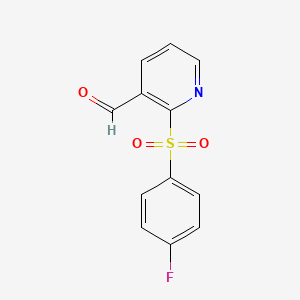

2-((4-Fluorophenyl)sulfonyl)nicotinaldehyde

Übersicht

Beschreibung

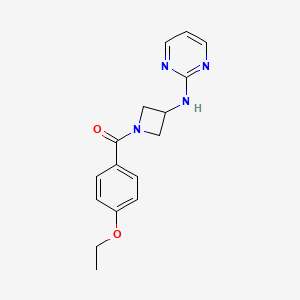

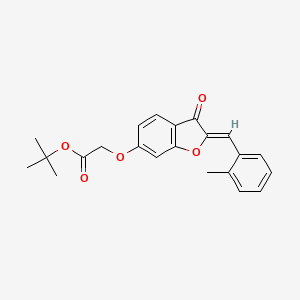

“2-((4-Fluorophenyl)sulfonyl)nicotinaldehyde” is a chemical compound with the CAS number 1140506-56-4 . It has a molecular weight of 265.26 and a molecular formula of C12H8FNO3S . It is typically stored in an inert atmosphere at 2-8°C .

Molecular Structure Analysis

The molecular structure of “2-((4-Fluorophenyl)sulfonyl)nicotinaldehyde” consists of a nicotinaldehyde core with a fluorophenylsulfonyl group attached . The exact structure can be determined using techniques such as NMR, HPLC, LC-MS, and UPLC .Physical And Chemical Properties Analysis

“2-((4-Fluorophenyl)sulfonyl)nicotinaldehyde” has a molecular weight of 265.26 and a molecular formula of C12H8FNO3S . It is typically stored in an inert atmosphere at 2-8°C . Further physical and chemical properties can be determined using various analytical techniques .Wissenschaftliche Forschungsanwendungen

Chemical Biology and Molecular Pharmacology Applications

Recent studies highlight the utility of sulfonyl fluorides, including derivatives of 2-((4-Fluorophenyl)sulfonyl)nicotinaldehyde, as reactive probes in chemical biology and molecular pharmacology. A novel approach for synthesizing aliphatic sulfonyl fluorides via visible-light-mediated decarboxylative fluorosulfonylethylation has been developed. This method is applicable to a wide range of carboxylic acids, including natural products and drug derivatives, enabling the construction of diverse sulfonyl fluoride compound libraries. Such compounds are crucial for studying protein functions and drug discovery processes due to their unique reactivity and selectivity (Xu et al., 2019).

Advanced Materials and Fuel Cell Applications

The synthesis of novel poly(aryl ether sulfone) copolymers containing 2,5-biphenylpyridine and tetramethyl biphenyl moieties, through the polycondensation of 4-fluorophenyl sulfone, demonstrates the compound's role in creating materials with exceptional film-forming properties, mechanical integrity, and thermal stability. These properties are critical for high-temperature fuel cell applications, particularly in proton exchange membrane fuel cells (PEMFCs), where high oxidative stability and proton conductivity are required (Pefkianakis et al., 2005).

Drug Discovery and Antiandrogen Therapies

In the realm of drug discovery, derivatives of 2-((4-Fluorophenyl)sulfonyl)nicotinaldehyde have been investigated for their potential as nonsteroidal antiandrogens. For instance, the synthesis and structure-activity relationships of 3-substituted derivatives of 2-hydroxypropionanilides, including compounds featuring the 4-fluorophenylsulfonyl group, have been explored. These studies aim at developing novel, potent antiandrogens for treating androgen-responsive conditions, highlighting the compound's relevance in medicinal chemistry (Tucker et al., 1988).

Synthesis and Application in Carbohydrate Chemistry

The development of the 2-[(4-Fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) group for hydroxyl group protection showcases another application in synthetic chemistry. This method facilitates the synthesis of protected glycosyl donors, crucial for constructing complex carbohydrates. The Fsec group can be cleaved under mild conditions, offering a versatile tool for carbohydrate chemists in synthesizing glycoconjugates and other glycosylated molecules (Spjut et al., 2010).

Eigenschaften

IUPAC Name |

2-(4-fluorophenyl)sulfonylpyridine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO3S/c13-10-3-5-11(6-4-10)18(16,17)12-9(8-15)2-1-7-14-12/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFTAQHCYETYPCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)S(=O)(=O)C2=CC=C(C=C2)F)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(6-Methyl-imidazo[2,1-b]thiazol-5-yl)-thiazol-2-ylamine](/img/structure/B2818113.png)

![N-[1-(2-bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride](/img/no-structure.png)

![3-(1,3-Benzoxazol-2-ylsulfanyl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B2818115.png)

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2818120.png)

![4-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2818123.png)